Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-
Description
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- (CAS: 105076-77-5), also known as C.I. Disperse Blue 367, is a synthetic azo dye with the molecular formula C21H24N6O5S and a molecular weight of 472.52 g/mol . Key features include:
- Structure: A benzisothiazole core substituted with a nitro group at position 5, linked via an azo bond to a phenyl ring bearing bis(2-methoxyethyl)amino and acetamide groups.
- Physicochemical Properties:
- Applications: Primarily used as a disperse dye in textiles due to its chromophoric azo-benzisothiazole system .
Properties
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5S/c1-14(28)22-20-13-15(26(8-10-31-2)9-11-32-3)4-7-19(20)23-24-21-17-12-16(27(29)30)5-6-18(17)25-33-21/h4-7,12-13H,8-11H2,1-3H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCBEQSWSOZGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC)CCOC)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073023 | |
| Record name | C.I. Disperse Blue 367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105076-77-5 | |
| Record name | N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105076-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(5-(bis(2-methoxyethyl)amino)-2-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105076775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-(bis(2-methoxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]- (CAS No. 105076-77-5) is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by an acetamide group, a bis(2-methoxyethyl)amino group, and a diazenyl group attached to a phenyl ring substituted with nitro and benzothiazole moieties. Its molecular formula is C21H24N6O5S, with a molecular weight of 472.53 g/mol. The physical properties include:
| Property | Value |
|---|---|
| Density | 1.38 g/cm³ |
| Boiling Point | 709.6 °C |
| LogP | 5.85 |
| Polar Surface Area (PSA) | 165.96 Ų |
Synthesis
The synthesis of this compound typically involves multiple steps including the diazotization of 5-nitro-2,1-benzisothiazole and subsequent coupling with the bis(2-methoxyethyl)amino derivative of phenylamine. Reaction conditions are carefully controlled to yield the desired product effectively.
Antimicrobial Activity
Research indicates that Acetamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis. The minimal inhibitory concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes:
- Urease Inhibition : Acetamide derivatives have shown promising urease inhibition with an IC50 value of approximately 22.61 µM, indicating potential therapeutic applications in treating urease-related disorders.
- α-Amylase and α-Glucosidase : Studies have demonstrated that the compound can inhibit these enzymes, which are critical in carbohydrate metabolism, suggesting its utility in managing diabetes.
The mechanism by which Acetamide exerts its biological effects involves binding to specific proteins or enzymes, leading to altered activity. The diazenyl group is crucial in facilitating these interactions by forming stable complexes with biological molecules. This can result in enzyme inhibition or modulation of protein-protein interactions.
Comparative Analysis
When compared to similar compounds, Acetamide demonstrates unique properties due to its specific functional groups. For example:
- Acetamide Derivative A : Lacks the diazenyl group but shows moderate antibacterial activity.
- Acetamide Derivative B : Contains additional cyano groups but exhibits lower enzyme inhibition compared to Acetamide.
Case Studies
Several case studies highlight the potential therapeutic applications of Acetamide:
- Case Study on Anticancer Activity : Research indicated that derivatives of Acetamide showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Case Study on Diabetes Management : In animal models, Acetamide demonstrated significant reductions in blood glucose levels when administered alongside standard antidiabetic medications.
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness arises from its substitution pattern. Key comparisons include:
Key Structural Insights :
Environmental and Regulatory Profiles
Differences arise in degradation pathways:
Regulatory Status :
- Listed in the EU’s Regulation (CE) No. 790/2009 as hazardous to aquatic life .
- Included in restricted dye lists due to genotoxicity concerns .
Preparation Methods
Diazotization of 5-Nitro-2,1-Benzisothiazol-3-Amine
The amine group in 5-nitro-2,1-benzisothiazol-3-amine undergoes diazotization in an acidic medium (HCl, 0–5°C) with sodium nitrite (NaNO₂). The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to generate a diazonium intermediate:
Stabilizing the diazonium salt at low temperatures (<5°C) is critical to prevent decomposition.
Coupling with N-[5-[bis(2-Methoxyethyl)Amino]Phenyl]Acetamide
The diazonium salt reacts with the acetamide derivative in a mildly acidic (pH 4–6) or neutral aqueous solution. The coupling occurs at the para position relative to the bis(2-methoxyethyl)amino group, driven by the electron-donating methoxyethyl substituents:
Yields are optimized by maintaining a molar ratio of 1:1.2 (diazonium salt:acetamide derivative) and temperatures below 10°C.
Intermediate Synthesis and Purification
Preparation of 5-Nitro-2,1-Benzisothiazol-3-Amine
This intermediate is synthesized via nitration of 2,1-benzisothiazol-3-amine using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C. The nitro group directs electrophilic substitution to the 5-position due to the meta-directing effect of the isothiazole ring.
Table 1: Reaction Conditions for Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3) |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Synthesis of N-[5-[bis(2-Methoxyethyl)Amino]Phenyl]Acetamide
The acetamide derivative is prepared by acetylation of 5-[bis(2-methoxyethyl)amino]aniline using acetic anhydride in glacial acetic acid:
Reaction conditions include refluxing at 80°C for 3 hours, yielding 85–90% product after recrystallization from ethanol.
Industrial-Scale Production Strategies
Large-scale synthesis requires modifications to laboratory protocols:
Continuous Flow Diazotization
Diazonium salts are unstable at elevated temperatures, necessitating continuous flow reactors for rapid mixing and temperature control. A two-stage system separates diazotization (5°C, residence time 2 minutes) and coupling (10°C, residence time 5 minutes), achieving 92% conversion.
Solvent Recycling
Methanol-water mixtures (7:3 v/v) are recovered via fractional distillation, reducing production costs by 18–22%.
Analytical Validation of Synthesis
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity. Residual sodium nitrite is quantified via ion chromatography (<50 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Minor amounts of ortho-coupled product (3–5%) are removed via column chromatography (silica gel, ethyl acetate-hexane).
Comparative Analysis of Methods
Table 2: Efficiency of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 75–80% | 88–92% |
| Reaction Time | 8–10 hours | 2.5 hours |
| Solvent Consumption | 5 L/kg product | 1.8 L/kg product |
| Energy Input | 120 kWh/kg | 75 kWh/kg |
Q & A
Basic Question: What are the key synthetic pathways for preparing this azo-linked benzisothiazole acetamide derivative, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via a multi-step azo-coupling reaction. First, the diazonium salt of 5-nitro-2,1-benzisothiazol-3-amine is prepared using nitrosation (e.g., NaNO₂/HCl at 0–5°C). This intermediate is coupled with N-[5-(bis(2-methoxyethyl)amino)phenyl]acetamide under alkaline conditions (pH 8–10) to form the azo bond . Optimization involves controlling temperature (<10°C to prevent diazonium decomposition) and stoichiometric ratios (1:1.05 diazonium:acetamide derivative). Post-synthesis purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted precursors.
Basic Question: How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Answer:
Structural validation relies on:
- UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λmax ~480–520 nm) and nitrobenzene moiety (λmax ~350 nm) .
- NMR : ¹H NMR identifies protons on the bis(2-methoxyethyl)amino group (δ 3.3–3.6 ppm, methoxy and ethylene protons) and aromatic protons (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₄N₆O₅S) with exact mass ±5 ppm deviation .
Advanced Question: How can computational methods resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) for this compound?
Answer:
Discrepancies in HOMO-LUMO gaps (e.g., 3.1 eV vs. 3.5 eV in literature) arise from variations in DFT functionals (B3LYP vs. M06-2X) or basis sets (6-31G* vs. def2-TZVP). A robust protocol includes:
- Benchmarking : Compare computed λmax (TD-DFT) with experimental UV-Vis data to select optimal functionals .
- Solvent Effects : Incorporate polarizable continuum models (PCM) for DMF or ethanol, as solvent polarity significantly impacts charge-transfer transitions .
- Vibrational Analysis : Match computed IR spectra (e.g., azo N=N stretch at ~1450 cm⁻¹) to experimental data to validate electronic structure .
Advanced Question: What methodologies are recommended for assessing environmental hazards, given conflicting ecotoxicity data (e.g., LC50 >mg/L vs. chronic aquatic toxicity Category 4)?
Answer:
To reconcile conflicting ecotoxicity profiles:
- QSAR Modeling : Use EPI Suite or TEST software to predict acute/chronic toxicity endpoints, accounting for nitro and azo groups’ bioactivity .
- Experimental Validation : Conduct Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) under standardized conditions (pH 7.5, 20°C) .
- Degradation Studies : Analyze photolytic (UV irradiation) and microbial degradation products via HPLC-MS to identify persistent/toxic metabolites (e.g., nitroanilines) .
Advanced Question: How can researchers address discrepancies in genotoxicity predictions for this compound?
Answer:
Conflicting genotoxicity data (e.g., in silico alerts vs. negative Ames tests) require:
- Combinatorial Assays : Perform bacterial reverse mutation (OECD 471) and mammalian micronucleus tests (OECD 487) to cover multiple genotoxicity mechanisms .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in human hepatocyte (HepG2) cultures to quantify oxidative stress, a precursor to DNA damage .
- QSAR Refinement : Train models on structurally similar azo dyes with validated genotoxicity data to improve prediction accuracy .
Basic Question: What are the critical handling precautions for this compound in laboratory settings?
Answer:
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Sens. 1, H317) .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles (particle size <10 µm).
- Waste Management : Neutralize acidic/basic residues before disposal and segregate halogenated solvents used in purification .
Advanced Question: What strategies improve the photostability of this dye in material science applications?
Answer:
Photostability enhancement involves:
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) on the phenyl ring to hinder photolytic cleavage of the azo bond .
- Antioxidant Additives : Incorporate UV absorbers (e.g., benzotriazoles) at 1–5 wt% to quench singlet oxygen and prevent chromophore degradation .
- Accelerated Aging Tests : Expose dye-polymer composites to Xenon arc lamps (ISO 4892-2) and monitor colorfastness via CIELAB ΔE metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
